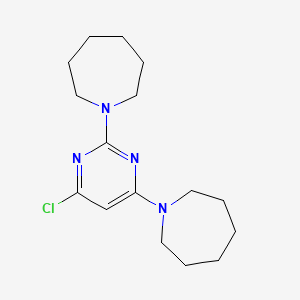![molecular formula C26H23N3O4S B11663054 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11663054.png)
3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrrole ring and a tetrahydropyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the Tetrahydropyrimidine Derivative: This step involves the reaction of a β-ketoester with thiourea in the presence of a base to form the tetrahydropyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrrole ring with the tetrahydropyrimidine derivative and the benzoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups within the tetrahydropyrimidine ring.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmaceuticals: The compound’s derivatives are explored for their pharmacological effects and potential as drug candidates.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can interact with active sites, while the pyrrole and tetrahydropyrimidine rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 3-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
The presence of the ethyl group on the phenyl ring in 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C26H23N3O4S |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
3-[3-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H23N3O4S/c1-4-17-8-10-20(11-9-17)29-24(31)22(23(30)27-26(29)34)14-19-12-15(2)28(16(19)3)21-7-5-6-18(13-21)25(32)33/h5-14H,4H2,1-3H3,(H,32,33)(H,27,30,34)/b22-14+ |
InChI-Schlüssel |
WOAMSQSMAVGJQT-HYARGMPZSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)/C(=O)NC2=S |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)C(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 5',5',9'-trimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11662971.png)
![(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11662974.png)
![2-{2-[(Z)-[(2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamido)imino]methyl]phenoxy}acetic acid](/img/structure/B11662984.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11662991.png)
![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)
![Ethyl 4-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11663003.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({(2E)-2-[4-(thietan-3-yloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11663014.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
![Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
